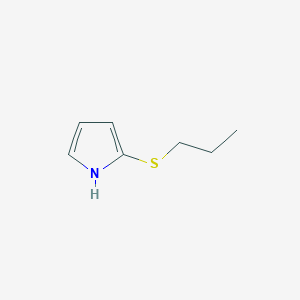
2-n-Propylthiopyrrole
Cat. No. B8624562
M. Wt: 141.24 g/mol
InChI Key: TWPRWSPUSCHGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04243672
Procedure details


A mixture of pyrrole (6.7 g., 0.10 mole) and thiourea (7.6 g., 0.10 mole) in 50% aqueous ethanol (500 ml.) was stirred at room temperature under nitrogen while a solution of potassium iodide (16.6 g., 0.10 mole) and iodine (12.7 g., 0.05 mole) in water (100 ml.) was added dropwise. The solution was cooled to 0° and a solution of propyl iodide (18 g., 0.105 mole) in methanol (20 ml.) was added followed by the dropwise addition of a solution of potassium hydroxide (5.6 g.) in 50% aqueous methanol (40 ml.). The mixture was stirred for a further 1.5 hours at room temperature and the solution then neutralized by the addition of solid carbon dioxide. The reaction mixture was poured into a solution of sodium chloride (25 g.) in water (100 ml.) and the solution extracted with methylene chloride (3×50 ml.). The organic extracts were combined, dried over sodium sulphate and the solvent evaporated to give an oil which was distilled under reduced pressure to yield 2-n-propylthiopyrrole (1.0 g.), B.P. 115° at 15 mm.












Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.N[C:7](N)=[S:8].[I-].[K+].II.[CH2:14](I)[CH2:15]C.[OH-].[K+].C(=O)=O.[Cl-].[Na+]>C(O)C.O.CO>[CH2:7]([S:8][C:2]1[NH:1][CH:5]=[CH:4][CH:3]=1)[CH2:14][CH3:15] |f:2.3,6.7,9.10|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
16.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
12.7 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)I
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Six
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for a further 1.5 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to 0°
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution extracted with methylene chloride (3×50 ml.)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)SC=1NC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 7.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

